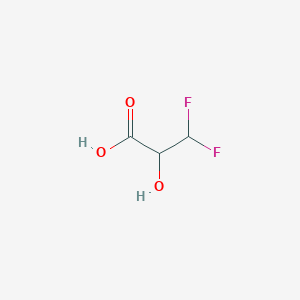

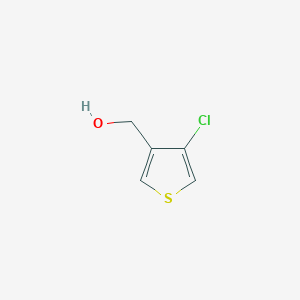

![molecular formula C19H23N3OS B2966968 2-(6-phenylimidazo[2,1-b]thiazol-3-yl)-N,N-dipropylacetamide CAS No. 897459-22-2](/img/structure/B2966968.png)

2-(6-phenylimidazo[2,1-b]thiazol-3-yl)-N,N-dipropylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(6-phenylimidazo[2,1-b]thiazol-3-yl)-N,N-dipropylacetamide is a novel compound with an intriguing chemical structure. It belongs to the class of imidazo[2,1-b]thiazole derivatives. These compounds have garnered significant interest due to their diverse pharmacological activities, including antifungal, antibacterial, anti-inflammatory, and antihypertensive properties .

Synthesis Analysis

The synthesis of this compound involves several steps. One of the key synthetic routes is the optimization of a virtual screening hit compound, N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide (5a) . The yield for the synthesis is approximately 80%, and the melting point ranges from 236°C to 238°C. The compound’s 1H-NMR and 13C-NMR spectra provide valuable insights into its chemical structure .

Molecular Structure Analysis

The molecular structure of This compound consists of an imidazo[2,1-b]thiazole scaffold, with a phenyl group at position 6. The acetamide moiety is attached to the nitrogen atoms via N,N-dipropyl substituents. The compound’s 1H-NMR and 13C-NMR data confirm the presence of these functional groups .

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Synthesis Techniques and Chemical Properties

Research in synthetic chemistry has developed methods for creating compounds with similar structures, focusing on the synthesis of fused thiazolo[3,2-a]pyrimidinones and related derivatives. These methods involve using N-aryl-2-chloroacetamides as electrophilic building blocks to form ring-annulated products through the elimination of by-products like aniline/2-aminobenzothiazole. Such synthetic pathways are crucial for producing complex molecules that could serve as the backbone for further chemical modifications or for the study of biological activities (Janardhan et al., 2014).

Biological Activities

Compounds with structures similar to 2-(6-phenylimidazo[2,1-b]thiazol-3-yl)-N,N-dipropylacetamide have been evaluated for their antimicrobial, antifungal, and anticancer properties. For example, derivatives of 2-mercaptobenzimidazole have shown significant in vitro antibacterial and antifungal activities against a variety of pathogens, including Staphylococcus aureus, Enterococcus faecalis, Klebsiella pneumoniae, Escherichia coli, Aspergillus fumigatus, and Candida albicans. These compounds have also demonstrated good cytotoxic activities in brine shrimp bioassay, indicating potential for further exploration as antimicrobial and anticancer agents (Devi, Shahnaz, & Prasad, 2022).

Mecanismo De Acción

Target of Action

The primary targets of 2-(6-phenylimidazo[2,1-b]thiazol-3-yl)-N,N-dipropylacetamide are the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) . These receptors play a crucial role in cell proliferation and survival, making them important targets in cancer therapy .

Mode of Action

This compound interacts with its targets by inhibiting their activity. This inhibition disrupts the signal transduction pathways regulated by these receptors, leading to a decrease in cell proliferation and survival .

Biochemical Pathways

The compound affects the EGFR and VEGFR2 signaling pathways. These pathways are involved in various cellular processes, including cell growth, differentiation, and survival. By inhibiting these receptors, the compound disrupts these pathways, leading to the inhibition of cancer cell growth and proliferation .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and survival. This is achieved through the disruption of the EGFR and VEGFR2 signaling pathways .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s activity can be affected by the presence of other substances in the environment, such as other drugs or chemicals . Additionally, factors such as temperature, pH, and light exposure can affect the stability of the compound .

Propiedades

IUPAC Name |

2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)-N,N-dipropylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3OS/c1-3-10-21(11-4-2)18(23)12-16-14-24-19-20-17(13-22(16)19)15-8-6-5-7-9-15/h5-9,13-14H,3-4,10-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWUGCJFWXITSER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C(=O)CC1=CSC2=NC(=CN12)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

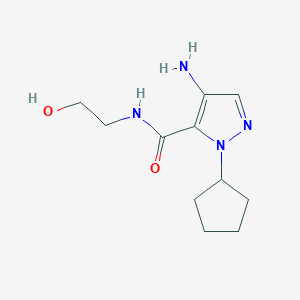

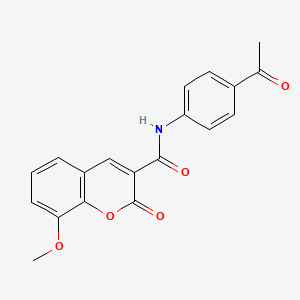

![4-tert-butyl-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2966888.png)

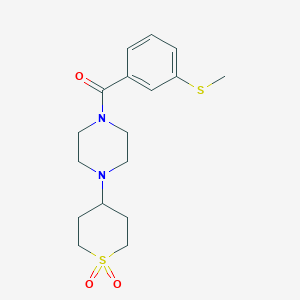

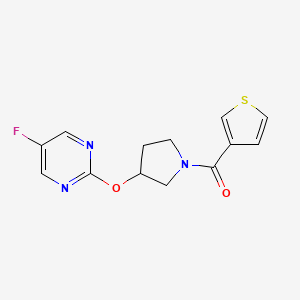

![N-(2,4-dimethoxyphenyl)-2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2966889.png)

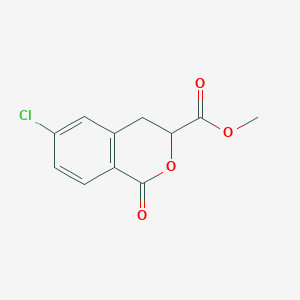

![2-methyl-1-(4-(p-tolyloxy)butyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2966898.png)

![[1-(Cyclobutylmethyl)cyclopropyl]methanamine hydrochloride](/img/structure/B2966899.png)

![7,8-dimethoxy-3-(2-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2966903.png)

![(2S)-2-(3-Bicyclo[4.1.0]heptanyl)propanoic acid](/img/structure/B2966904.png)

![(2Z)-2-{[(1,2,3-thiadiazol-4-yl)formamido]imino}-2H-chromene-3-carboxamide](/img/structure/B2966906.png)